N-Methyl-1-[(naphthalen-1-yl)methyl]-1H-imidazol-2-amine
Description
N-Methyl-1-[(naphthalen-1-yl)methyl]-1H-imidazol-2-amine (CAS: 647851-01-2) is an aromatic heterocyclic compound with the molecular formula C₁₅H₁₅N₃ and a molecular weight of 237.30 g/mol . Its structure features a methyl-substituted imidazole core linked to a naphthalen-1-ylmethyl group. Key physicochemical properties include a polar surface area (PSA) of 29.85 Ų, XLogP3-AA (hydrophobicity) of 3.2, and hydrogen-bonding capacity (1 donor, 2 acceptors) . The compound is synthesized via alkylation of 2-aminobenzimidazole with 1-(bromomethyl)naphthalene under basic conditions, yielding ~55% purity after chromatographic purification .
Properties
CAS No. |
647851-01-2 |
|---|---|
Molecular Formula |
C15H15N3 |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
N-methyl-1-(naphthalen-1-ylmethyl)imidazol-2-amine |
InChI |
InChI=1S/C15H15N3/c1-16-15-17-9-10-18(15)11-13-7-4-6-12-5-2-3-8-14(12)13/h2-10H,11H2,1H3,(H,16,17) |
InChI Key |
OIRYGKABWAENRQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CN1CC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-[(naphthalen-1-yl)methyl]-1H-imidazol-2-amine typically involves the reaction of naphthalene derivatives with imidazole derivatives under specific conditions. One common method involves the alkylation of 1-naphthylmethylamine with N-methylimidazole in the presence of a suitable base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-[(naphthalen-1-yl)methyl]-1H-imidazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthalene derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced imidazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Naphthalene-1-carboxylic acid derivatives.
Reduction: N-Methyl-1-[(naphthalen-1-yl)methyl]-1H-imidazole derivatives.
Substitution: N-Substituted imidazole derivatives.
Scientific Research Applications
N-Methyl-1-[(naphthalen-1-yl)methyl]-1H-imidazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of N-Methyl-1-[(naphthalen-1-yl)methyl]-1H-imidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of N-substituted imidazol-2-amine derivatives , which exhibit diverse bioactivities (e.g., kinase inhibition, receptor modulation). Below is a comparative analysis with key analogues:
Positional Isomers: Naphthalen-1-yl vs. Naphthalen-2-yl Substitution
Variations in the Imidazole Core
Functional Group Modifications
Biological Activity
N-Methyl-1-[(naphthalen-1-yl)methyl]-1H-imidazol-2-amine, also known as 1-(naphthalen-1-ylmethyl)imidazol-2-amine (CAS No. 647850-94-0), is an organic compound with significant biological activity attributed to its structural components: the imidazole ring and the naphthalene moiety. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a molecular formula of and a molecular weight of approximately 223.27 g/mol. The imidazole ring is known for its biological significance, particularly in enzyme inhibition and receptor modulation, while the naphthalene component enhances hydrophobic interactions within biological systems .
| Property | Value |
|---|---|
| Molecular Formula | C14H13N3 |
| Molecular Weight | 223.27 g/mol |
| CAS Number | 647850-94-0 |
| LogP | 2.5969 |
| PSA (Polar Surface Area) | 44.57 Ų |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The imidazole ring can coordinate with metal ions, influencing enzyme activity. This property is crucial for compounds that act as enzyme inhibitors in various biochemical pathways.
- Receptor Modulation : The compound may bind to specific receptors, modulating their activity, which is particularly relevant in pharmacological applications .
- Anticancer Activity : Research indicates that imidazole derivatives exhibit significant cytotoxicity against cancer cell lines such as HepG2 (liver cancer) and HT-29 (colon cancer). Initial studies suggest that modifications to the naphthalene and imidazole structures can enhance anticancer efficacy .
Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:
Case Study: Anticancer Properties
A study synthesized novel imidazolium salts derived from naphthalene and evaluated their cytotoxicity against various cancer cell lines. Results indicated that some derivatives exhibited low LD50 values (less than 5 μM), demonstrating potent anticancer activity. This suggests that this compound could serve as a scaffold for developing new anticancer agents .
Structure–Activity Relationship
The structure–activity relationship (SAR) analysis highlighted that modifications to the alkyl group on the imidazole ring significantly influenced cytotoxicity. Compounds with specific substituents showed enhanced activity, indicating that strategic structural changes can optimize therapeutic effects .
Potential Applications
Given its promising biological activities, this compound has potential applications in:
- Drug Development : Its unique structure may serve as a versatile scaffold for designing new drugs targeting various diseases, particularly cancer.
- Pharmacology : Understanding its mechanism of action could lead to advancements in pharmacological therapies involving enzyme inhibitors or receptor modulators.
- Research Tool : The compound may be utilized in biochemical research to study enzyme functions and receptor interactions due to its ability to bind selectively to certain targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
